molecular formula C40H50O4 B1215970 Amenorone forte CAS No. 53568-84-6

Amenorone forte

Cat. No.: B1215970
CAS No.: 53568-84-6
M. Wt: 594.8 g/mol
InChI Key: NAPPWIFDUAHTRY-FKHULPEPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amenorone Forte involves the chemical modification of natural hormones to produce ethisterone and ethinyloestradiol. Ethisterone is synthesized from testosterone through a series of chemical reactions, including oxidation and reduction steps . Ethinyloestradiol is synthesized from estradiol by introducing an ethinyl group at the 17-alpha position .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis of ethisterone and ethinyloestradiol. The process includes purification steps to ensure the final product is free from impurities. The hormones are then combined in specific ratios to produce the final compound .

Chemical Reactions Analysis

Types of Reactions

Amenorone Forte undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are ethisterone and ethinyloestradiol, which are the active components of this compound .

Scientific Research Applications

Amenorone Forte has been used in various scientific research applications, including:

    Chemistry: Studying the synthesis and chemical properties of synthetic hormones.

    Biology: Understanding the effects of synthetic hormones on biological systems.

    Medicine: Investigating the use of synthetic hormones in pregnancy tests and hormone replacement therapy.

    Industry: Production of synthetic hormones for pharmaceutical use.

Mechanism of Action

Amenorone Forte exerts its effects by mimicking the actions of natural hormones in the body. Ethisterone acts as a progestogen, while ethinyloestradiol acts as an estrogen. These hormones bind to their respective receptors in the body, leading to changes in gene expression and cellular function. The primary molecular targets are the progesterone and estrogen receptors .

Comparison with Similar Compounds

Properties

CAS No.

53568-84-6

Molecular Formula

C40H50O4

Molecular Weight

594.8 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H26O2.C20H24O2/c2*1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t15?,16-,17-,18+,19+,20+;16-,17-,18+,19+,20+/m11/s1

InChI Key

NAPPWIFDUAHTRY-FKHULPEPSA-N

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CCC34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Key on ui other cas no.

53568-84-6

Synonyms

amenorone

Origin of Product

United States

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